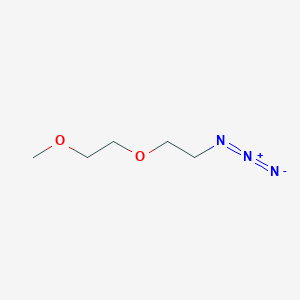
5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride
Übersicht
Beschreibung
MN-305 ist ein neuartiger, potenter und hochspezifischer Agonist des Serotonin-5-HT1A-Rezeptors. Es wird von MediciNova zur Behandlung von Angststörungen, insbesondere der generalisierten Angststörung (GAD), entwickelt.
Herstellungsmethoden
Die Synthese von MN-305 beinhaltet die Kondensation von 2-®-(Tosyloxymethyl)-1,4-Benzodioxan mit 5-(3-Aminopropoxy)-1,3-Benzodioxol unter Verwendung von Triethylamin in siedendem Acetonitril, gefolgt von der Salifizierung mit Salzsäure in Ethylacetat/Isopropanol . Dieses Verfahren stellt die Bildung der gewünschten Verbindung mit hoher Reinheit und Ausbeute sicher.
Vorbereitungsmethoden
The synthesis of MN-305 involves the condensation of 2-®-(tosyloxymethyl)-1,4-benzodioxane with 5-(3-aminopropoxy)-1,3-benzodioxole using triethylamine in refluxing acetonitrile, followed by salification with hydrochloric acid in ethyl acetate/isopropanol . This method ensures the formation of the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
MN-305 durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um je nach eingesetzten Reagenzien und Bedingungen unterschiedliche Produkte zu erhalten.
Substitution: MN-305 kann Substitutionsreaktionen eingehen, insbesondere mit Beteiligung des Benzodioxan-Moleküls, was zur Bildung verschiedener Derivate führt.
Wissenschaftliche Forschungsanwendungen
MN-305 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Serotonin-Rezeptor-Agonisten verwendet.
Biologie: MN-305 wird in der Forschung im Zusammenhang mit Neurotransmittersystemen und ihrer Rolle bei Angstzuständen und Depressionen verwendet.
Industrie: Die einzigartigen Eigenschaften von MN-305 machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Pharmazeutika, die auf Serotonin-Rezeptoren abzielen.
Wirkmechanismus
MN-305 entfaltet seine Wirkung, indem es als vollständiger Agonist am Serotonin-5-HT1A-Rezeptor wirkt. Dieser Rezeptor ist an der Regulation von Stimmung, Angst und anderen neurologischen Funktionen beteiligt. Durch die Bindung an und Aktivierung dieses Rezeptors hilft MN-305, die Freisetzung von Serotonin zu modulieren, wodurch es seine anxiolytische und antidepressive Wirkung entfaltet .
Wirkmechanismus
MN-305 exerts its effects by acting as a full agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By binding to and activating this receptor, MN-305 helps to modulate the release of serotonin, thereby exerting its anxiolytic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
MN-305 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Agonist des Serotonin-5-HT1A-Rezeptors. Ähnliche Verbindungen umfassen:
Buspiron: Ein weiterer Serotonin-Rezeptor-Agonist, der zur Behandlung von Angststörungen eingesetzt wird.
Osemozotanhydrochlorid: Eine Verbindung mit einem ähnlichen Wirkmechanismus, die ebenfalls auf den Serotonin-5-HT1A-Rezeptor abzielt.
Tandospiron: Ein weiteres anxiolytisches Mittel, das auf den gleichen Rezeptor wirkt.
MN-305 zeichnet sich durch sein gut verträgliches Profil und das Fehlen signifikanter Nebenwirkungen in klinischen Studien aus .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5.ClH/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17;/h1-2,4-7,10,15,20H,3,8-9,11-13H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCUSDIUUCNKE-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929762 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MN-305 is a potent and highly-selective full agonist at the serotonin 5-HT1A receptor under development by MediciNova both for the treatment of insomnia, as well as for anxiety disorders such as Generalized Anxiety Disorder (GAD). MN-305 has been evaluated in an extensive preclinical toxicology program which showed no evidence of inducing genetic mutations, immune response or cancer. MN-305 has also proved to be consistently well-tolerated in clinical safety, efficacy and pharmacokinetic studies in over 1,200 subjects. | |
| Record name | MN-305 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
137275-80-0 | |
| Record name | (2S)-N-[3-(1,3-Benzodioxol-5-yloxy)propyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137275-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osemozotan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSEMOZOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0WKFYPQL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















